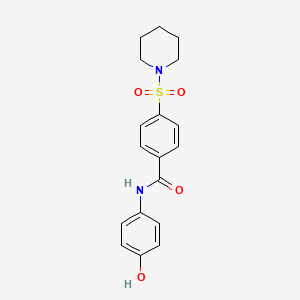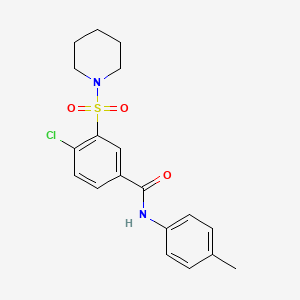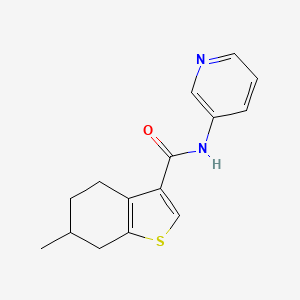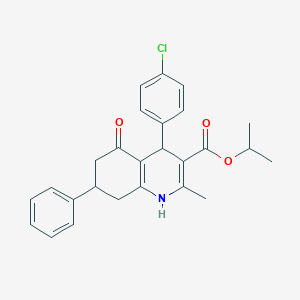![molecular formula C19H24O3 B5212974 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene](/img/structure/B5212974.png)
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene, also known as DTTB, is a chemical compound commonly used in scientific research. It is a potent antioxidant and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene exerts its antioxidant effects by donating hydrogen atoms to free radicals, thereby neutralizing them. It has also been shown to activate various antioxidant enzymes, such as superoxide dismutase and catalase. 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has been found to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has been shown to have various biochemical and physiological effects. It has been found to protect against oxidative stress-induced damage in various cell types, including neurons and cancer cells. 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has also been shown to modulate gene expression and cellular signaling pathways, leading to changes in cellular behavior and function.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene is a potent antioxidant and has been shown to have various biochemical and physiological effects. Its simple synthesis method and low cost make it a popular choice for scientific research. However, 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene. One area of interest is its potential use in neuroprotection and cancer therapy. 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has also been investigated for its effects on aging and age-related diseases. Additionally, further research is needed to understand the mechanisms underlying 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene's effects on cellular signaling pathways and gene expression. Finally, the development of new derivatives of 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene may lead to compounds with improved solubility and reduced toxicity.
Synthesemethoden
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1,3,5-trimethylbenzene with 3-(2-methoxyphenoxy)propyl bromide in the presence of a base. The product is then purified using column chromatography to obtain pure 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress-induced damage. 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has also been investigated for its potential use in neuroprotection and cancer therapy. In addition, 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has been used in various biological assays to study its effects on cellular signaling pathways and gene expression.
Eigenschaften
IUPAC Name |
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14-12-15(2)19(16(3)13-14)22-11-7-10-21-18-9-6-5-8-17(18)20-4/h5-6,8-9,12-13H,7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAURSFUOJYGEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5212912.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B5212926.png)



![ethyl 2-(butyrylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5212945.png)
![2-(3-nitrophenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5212949.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5212950.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212985.png)

![benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B5213002.png)


![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5213009.png)